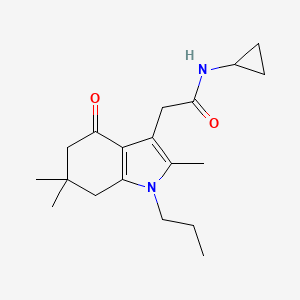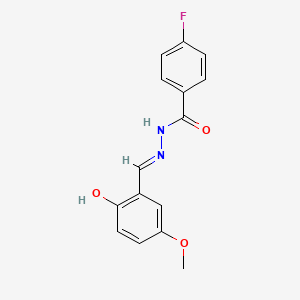![molecular formula C18H19BrN2O3 B6136139 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide, commonly known as BPN14770, is a small molecule drug candidate that has been developed for the treatment of neurological disorders such as Alzheimer's disease. BPN14770 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway and leads to the activation of BDNF. BDNF plays a crucial role in the growth and survival of neurons and is essential for learning and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects. The drug has been shown to enhance the production of BDNF and increase the levels of cAMP. BPN14770 has also been shown to reduce the accumulation of beta-amyloid in the brains of Alzheimer's disease animal models. In addition, BPN14770 has been shown to improve cognitive function and memory in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
BPN14770 has several advantages for lab experiments. The drug has a high degree of selectivity for PDE4D and does not affect other PDE4 isoforms. BPN14770 has also shown to have good oral bioavailability and pharmacokinetic properties. However, the limitations of BPN14770 for lab experiments include the need for further studies to determine the optimal dose and duration of treatment in animal models.
Zukünftige Richtungen
There are several potential future directions for the development of BPN14770. The drug could be further developed for the treatment of other neurological disorders such as Fragile X syndrome and autism spectrum disorders. BPN14770 could also be combined with other drugs to enhance its therapeutic effects. Further studies are needed to determine the optimal dose and duration of treatment in animal models and to determine the safety and efficacy of the drug in clinical trials.
Conclusion
In conclusion, BPN14770 is a promising drug candidate for the treatment of neurological disorders such as Alzheimer's disease. The drug has a selective inhibitory effect on PDE4D, which leads to the activation of the PKA pathway and the production of BDNF. BPN14770 has several advantages for lab experiments and has shown to improve cognitive function and memory in preclinical studies. Further studies are needed to determine the optimal dose and duration of treatment in animal models and to determine the safety and efficacy of the drug in clinical trials.
Synthesemethoden
BPN14770 is a synthetic compound that can be prepared by a multistep process. The synthesis of BPN14770 involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with 2-aminobenzamide to form the key intermediate, 4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide. The final step involves the purification of the compound using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. The drug has been shown to improve cognitive function and memory in preclinical studies. BPN14770 has also been shown to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. BPN14770 has been tested in animal models of Alzheimer's disease and has shown to reduce the accumulation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-2-3-17(22)20-14-6-8-15(9-7-14)21-18(23)12-24-16-10-4-13(19)5-11-16/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRBFWBMHVGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B6136069.png)
![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![2-[2-({2-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6136094.png)
![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6136114.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)

![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6136124.png)

![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)